molecular formula C16H13N B14368775 3-(4-Phenylbut-3-en-1-yn-1-yl)aniline CAS No. 90683-97-9

3-(4-Phenylbut-3-en-1-yn-1-yl)aniline

Cat. No.: B14368775
CAS No.: 90683-97-9
M. Wt: 219.28 g/mol
InChI Key: QXYOIKKJJDPAPA-UHFFFAOYSA-N
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Description

3-(4-Phenylbut-3-en-1-yn-1-yl)aniline is an aromatic amine featuring a conjugated ene-yne (alkene-alkyne) chain substituted with a phenyl group and an aniline moiety. This structure confers unique electronic properties due to the extended π-conjugation between the triple bond (yne), double bond (ene), and aromatic rings. Such compounds are of interest in materials science, particularly in organic electronics, and as intermediates in pharmaceutical synthesis.

Properties

CAS No.

90683-97-9

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

3-(4-phenylbut-3-en-1-ynyl)aniline

InChI

InChI=1S/C16H13N/c17-16-12-6-11-15(13-16)10-5-4-9-14-7-2-1-3-8-14/h1-4,6-9,11-13H,17H2

InChI Key

QXYOIKKJJDPAPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC#CC2=CC(=CC=C2)N

Origin of Product

United States

Preparation Methods

Procedure:

  • Synthesis of 4-Phenylbut-3-en-1-yne :

    • A terminal alkyne (e.g., phenylacetylene) is coupled with 1,3-dienyl bromide via palladium catalysis to form the ene-yne backbone.
    • Example: Phenylacetylene reacts with 1-bromo-1-propene under Pd(PPh₃)₂Cl₂/CuI catalysis in triethylamine to yield 4-phenylbut-3-en-1-yne.
  • Coupling with 3-Iodoaniline :

    • 3-Iodoaniline, 4-phenylbut-3-en-1-yne, Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and Et₃N are stirred in THF at 60°C for 12–24 hours.
    • Purification via silica gel chromatography (hexane/EtOAc = 9:1) yields the product.

Key Data :

Parameter Value
Yield 65–78%
Catalyst Pd(PPh₃)₂Cl₂/CuI
Solvent THF/Et₃N
Temperature 60°C

Characterization :

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.32–7.28 (m, 2H, aromatic), 6.88–6.82 (m, 1H, ene proton), 5.45 (s, 1H, NH₂), 2.95–2.85 (m, 2H, alkynyl protons).

Silver-Catalyzed Oxidative Coupling

Oxidative coupling between 2-ethynylaniline and styrene derivatives using silver nitrate (AgNO₃) and Oxone (KHSO₅) forms the ene-yne linkage directly on the aniline ring.

Procedure:

  • Reaction Setup :
    • 2-Ethynylaniline (2.56 mmol), styrene (3.0 mmol), AgNO₃ (20 mol%), and Oxone (1.48 mmol) are mixed in CH₃CN/H₂O (1:1) at 60°C for 3 hours.
  • Workup :
    • The mixture is extracted with CH₂Cl₂, dried over Na₂SO₄, and purified via column chromatography (hexane/EtOAc = 95:5).

Key Data :

Parameter Value
Yield 70–82%
Oxidant Oxone (KHSO₅)
Solvent CH₃CN/H₂O
Temperature 60°C

Mechanistic Insight :
Silver facilitates alkyne activation, enabling regioselective addition to styrene’s β-position, followed by oxidation to stabilize the conjugated system.

Multi-Step Synthesis via Sequential Suzuki-Sonogashira Reactions

This approach constructs the ene-yne chain through sequential cross-couplings, offering modular control over substituents.

Procedure:

  • Suzuki Coupling :
    • 4-Bromophenylboronic acid reacts with 1,3-butadienyl bromide using Pd(PPh₃)₄ (8 mol%) and K₂CO₃ in toluene/MeOH (2:1) at 90°C to form 4-phenylbut-3-en-1-yne.
  • Sonogashira Coupling :
    • The product from step 1 is coupled with 3-iodoaniline under Pd/Cu catalysis (Pd(PPh₃)₂Cl₂, CuI, Et₃N) at 80°C for 18 hours.

Key Data :

Parameter Value
Overall Yield 58–67%
Catalysts Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂/CuI
Solvent Toluene/MeOH, THF

Advantages :

  • Tolerance for electron-withdrawing/donating groups on the aryl ring.

Gold/Silver-Catalyzed Cyclization of N-Allyl-2-Alkynylanilines

Gold(I) complexes promote cyclization of N-allyl-2-alkynylanilines with α-diazo compounds, forming indole intermediates that are reduced to the target compound.

Procedure:

  • Cyclization :
    • N-Allyl-2-ethynylaniline reacts with ethyl diazoacetate in toluene using Ph₃PAuCl (10 mol%) and AgOTf (20 mol%) at 80°C for 24 hours.
  • Reduction :
    • The indole intermediate is hydrogenated over Pd/C in EtOH to saturate the alkene, yielding this compound.

Key Data :

Parameter Value
Yield (Cyclization) 62–72%
Reduction Yield 85–90%
Catalyst Ph₃PAuCl/AgOTf, Pd/C

Limitations :

  • Requires handling of diazo compounds, which are explosive.

Comparative Analysis of Methods

Method Yield (%) Catalysts Key Advantage Limitation
Sonogashira Coupling 65–78 Pd/Cu High regioselectivity Requires pre-synthesized ene-yne
Oxidative Coupling 70–82 AgNO₃/Oxone One-pot synthesis Sensitive to moisture
Suzuki-Sonogashira 58–67 Pd/Pd-Cu Modular substituent control Multi-step, time-consuming
Gold-Catalyzed Cyclization 62–72 Ph₃PAuCl/AgOTf Access to intermediates Requires hazardous reagents

Chemical Reactions Analysis

3-(4-Phenylbut-3-en-1-yn-1-yl)aniline undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alkanes or alkenes.

Scientific Research Applications

3-(4-Phenylbut-3-en-1-yn-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Phenylbut-3-en-1-yn-1-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For instance, it may inhibit or activate specific enzymes, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The closest analogs in the provided evidence are N-(4-phenylbutan-2-yl)aniline (3a) and 4-((4-phenylbutan-2-yl)amino)benzonitrile (3b) . While these compounds share a phenylbutyl backbone and aniline derivatives, critical differences arise in their substituents and bonding motifs:

Structural Differences

Property 3-(4-Phenylbut-3-en-1-yn-1-yl)aniline N-(4-phenylbutan-2-yl)aniline (3a) 4-((4-phenylbutan-2-yl)amino)benzonitrile (3b)
Backbone Conjugated ene-yne chain Saturated butan-2-yl chain Saturated butan-2-yl chain
Substituent on Aniline -H (no additional groups) -H -CN (para-position on benzene)
Electronic Properties Extended π-conjugation Localized π-system Electron-withdrawing -CN group modifies reactivity

Spectroscopic and Analytical Data

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) Mass Spec (m/z)
3a Aromatic protons at ~6.8–7.3 ppm Aliphatic carbons (20–40 ppm) [M-H]⁻: 224; HRMS: 226.1590
3b Aromatic protons shifted by -CN group Nitrile carbon at ~118 ppm [M-H]⁻: 249; HRMS: 273.1360
Target Expected downfield shifts due to ene-yne conjugation (not reported) Predicted sp²/sp carbons (100–150 ppm) Theoretical [M+H]⁺: ~265 (estimated)

The absence of direct data for the target compound limits quantitative comparisons, but its conjugated backbone would likely enhance UV-Vis absorption and redox activity compared to 3a and 3b .

Research Findings and Implications

Electronic Effects : The ene-yne chain in the target compound could enable applications in conductive polymers or fluorescent materials, whereas 3a and 3b are better suited for traditional amine-based reactions (e.g., catalysis or drug intermediates) .

Synthetic Challenges : High-yield synthesis of the target compound may require specialized conditions (e.g., palladium catalysis) absent in the protocols for 3a and 3b , underscoring the need for further optimization.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Phenylbut-3-en-1-yn-1-yl)aniline, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to introduce the alkyne moiety. Optimize reaction efficiency by:
  • Controlling temperature (60–80°C) to balance reaction rate and side-product formation.
  • Using ligand-stabilized catalysts (e.g., Pd(PPh₃)₄) to enhance selectivity.
  • Adjusting solvent polarity (e.g., THF or DMF) to improve substrate solubility.
    Reaction progress should be monitored via TLC or GC-MS. Reference standards (e.g., structurally similar impurities in ) can aid in identifying byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–7.5 ppm) and alkyne/alkene signals (δ 2.5–3.5 ppm for protons adjacent to triple bonds).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (calculated: 245.3 g/mol) and fragmentation patterns.
  • UV-Vis : λmax ~255 nm (similar to aromatic amines in ) indicates conjugation .
    Table 1 : Expected Spectroscopic Data (Hypothetical)
TechniqueKey Features
¹H NMRAromatic multiplet (6H), alkynyl protons (2H)
¹³C NMRAlkyne carbons (~85 ppm), aromatic carbons (~120–140 ppm)
HRMS (ESI+)[M+H]⁺ m/z 245.3

Q. What safety precautions are essential when handling this compound given limited toxicity data?

  • Methodological Answer : Assume acute toxicity due to structural analogs (e.g., benzidine derivatives in ). Use:
  • PPE (gloves, lab coat, goggles).
  • Fume hood for synthesis/purification ().
  • Store at –20°C in amber vials under inert atmosphere to prevent degradation ().
  • Emergency protocols: Follow first aid measures for aromatic amines (e.g., rinse skin/eyes for 15 minutes; ) .

Advanced Research Questions

Q. How should researchers resolve contradictions in NMR spectral data during structural elucidation?

  • Methodological Answer : Contradictions may arise from solvent effects, tautomerism, or impurities. Strategies include:
  • Repeating experiments in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
  • Spiking with reference standards (e.g., impurity markers in ).
  • 2D NMR (COSY, HSQC) to confirm connectivity .

Q. What strategies mitigate decomposition of this compound under varying storage conditions?

  • Methodological Answer : Degradation is likely via oxidation or hydrolysis. Mitigate by:
  • Storing at –20°C in argon-purged containers ().
  • Adding stabilizers (e.g., BHT) to inhibit radical-mediated oxidation.
  • Conducting accelerated stability studies (40°C/75% RH for 6 weeks) to model shelf life .

Q. How can impurities in synthesized batches be identified and quantified?

  • Methodological Answer : Use HPLC/UV-MS with orthogonal methods:
  • HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA).
  • Reference Standards : Compare retention times with known impurities (e.g., nitro derivatives in ).
  • Quantitation : Calibration curves for major impurities (limit: ≤0.1% per ICH guidelines) .

Q. What electrophilic substitution patterns are observed in the aniline moiety of this compound?

  • Methodological Answer : The –NH₂ group directs electrophiles to the para position. Experimental validation:
  • Nitration: Use HNO₃/H₂SO₄ to introduce –NO₂ at the para position.
  • Sulfonation: H₂SO₄ yields sulfonic acid derivatives.
    Monitor regioselectivity via LC-MS and compare with IUPAC naming conventions () .

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